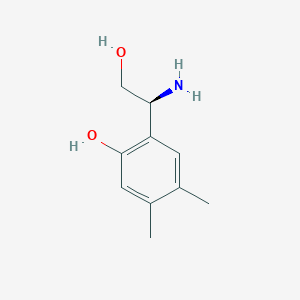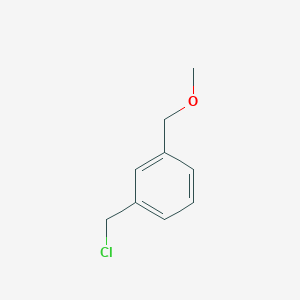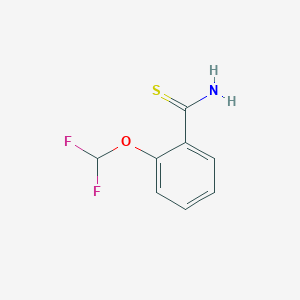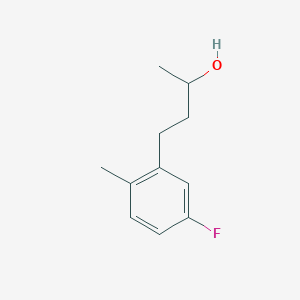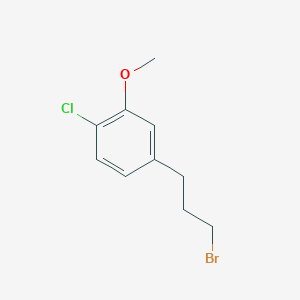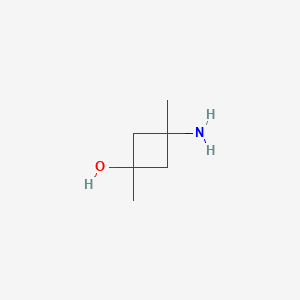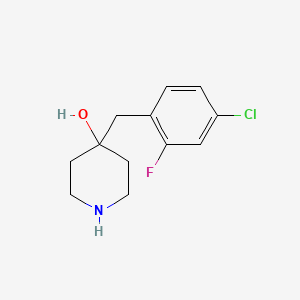
3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde: is a chemical compound with the molecular formula C11H6F8O3 and a molecular weight of 338.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde typically involves the reaction of 3,5-dihydroxybenzaldehyde with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl groups of the benzaldehyde and the fluorinated alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Reduction: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated ether groups make it valuable in the development of novel materials and catalysts.
Biology and Medicine: In biological and medical research, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s fluorinated ether groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and protein stabilization .
Comparaison Avec Des Composés Similaires
Comparison: Compared to its similar compounds, 3,5-Bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde is unique due to the presence of two fluorinated ether groups at the 3 and 5 positions of the benzaldehyde ring. This structural feature enhances its chemical stability and reactivity, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C11H6F8O3 |
|---|---|
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
3,5-bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H6F8O3/c12-8(13)10(16,17)21-6-1-5(4-20)2-7(3-6)22-11(18,19)9(14)15/h1-4,8-9H |
Clé InChI |
DMDHJHYEKHBEJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


